3,5-Dibromo-4-methylthiophene-2-carboxylic acid
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Overview
Description
3,5-Dibromo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H4Br2O2S and a molecular weight of 299.97 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of 4-methylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the bromine atoms selectively attaching to the 3 and 5 positions of the thiophene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Products include various substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene alcohols and aldehydes.
Scientific Research Applications
3,5-Dibromo-4-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
3,5-Dibromo-4-methylthiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3,5-Dibromo-4-methylthiophene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Uniqueness: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H4Br2O2S |
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Molecular Weight |
299.97 g/mol |
IUPAC Name |
3,5-dibromo-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4Br2O2S/c1-2-3(7)4(6(9)10)11-5(2)8/h1H3,(H,9,10) |
InChI Key |
FCFZMWHMDWYVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)C(=O)O)Br |
Origin of Product |
United States |
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